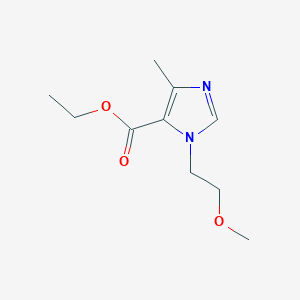
1-(3-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorphenyl)-3-hydroxy-1H-pyrazol-5-carbonsäure ist eine heterocyclische Verbindung, die einen Pyrazolring aufweist, der mit einer Chlorphenylgruppe und einer Carbonsäuregruppe substituiert ist.
Vorbereitungsmethoden
Die Synthese von 1-(3-Chlorphenyl)-3-hydroxy-1H-pyrazol-5-carbonsäure umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit 3-Chlorbenzaldehyd und Hydrazinhydrat.
Bildung des Hydrazone: Die Reaktion von 3-Chlorbenzaldehyd mit Hydrazinhydrat bildet ein Hydrazone-Zwischenprodukt.
Cyclisierung: Das Hydrazone unterliegt einer Cyclisierung in Gegenwart eines geeigneten Katalysators, um den Pyrazolring zu bilden.
Hydroxylierung und Carboxylierung: Die letzten Schritte umfassen die Hydroxylierung und Carboxylierung, um die Hydroxy- bzw. Carbonsäuregruppen einzuführen.
Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und die Verwendung von Katalysatoren umfassen, um Ausbeute und Reinheit zu erhöhen.
Analyse Chemischer Reaktionen
1-(3-Chlorphenyl)-3-hydroxy-1H-pyrazol-5-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann zu einem Keton oxidiert werden.
Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol reduziert werden.
Substitution: Das Chloratom am Phenylring kann durch andere Nucleophile substituiert werden.
Kupplungsreaktionen: Die Verbindung kann an Suzuki-Miyaura-Kupplungsreaktionen teilnehmen, um Biaryl-Derivate zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Palladiumkatalysatoren für Kupplungsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorphenyl)-3-hydroxy-1H-pyrazol-5-carbonsäure findet vielfältige Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es dient als Gerüst für die Entwicklung von entzündungshemmenden, antimikrobiellen und Antikrebsmitteln.
Organische Synthese: Die Verbindung wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Materialwissenschaften: Es wird für seine potenzielle Verwendung bei der Entwicklung neuartiger Materialien mit spezifischen Eigenschaften untersucht.
Wirkmechanismus
Der Wirkmechanismus von 1-(3-Chlorphenyl)-3-hydroxy-1H-pyrazol-5-carbonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. So kann es in medizinischen Anwendungen bestimmte Enzyme oder Rezeptoren hemmen, was zu therapeutischen Effekten führt. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und den vorgenommenen Modifikationen der Verbindung ab .
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chlorphenyl)-3-hydroxy-1H-pyrazol-5-carbonsäure kann mit anderen Pyrazol-Derivaten wie folgt verglichen werden:
1-Phenyl-3-hydroxy-1H-pyrazol-5-carbonsäure: Fehlt die Chlorsubstitution, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.
1-(3-Bromphenyl)-3-hydroxy-1H-pyrazol-5-carbonsäure: Die Bromsubstitution kann zu unterschiedlichen chemischen und biologischen Eigenschaften führen.
1-(3-Methylphenyl)-3-hydroxy-1H-pyrazol-5-carbonsäure: Die Methylgruppe kann die Lipophilie und den Metabolismus der Verbindung beeinflussen
Die Einzigartigkeit von 1-(3-Chlorphenyl)-3-hydroxy-1H-pyrazol-5-carbonsäure liegt in ihrem spezifischen Substitutionsschema, das ihr unterschiedliche chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C10H7ClN2O3 |
|---|---|
Molekulargewicht |
238.63 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-2-1-3-7(4-6)13-8(10(15)16)5-9(14)12-13/h1-5H,(H,12,14)(H,15,16) |
InChI-Schlüssel |
IWZNLTHLMHCNRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC(=O)N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


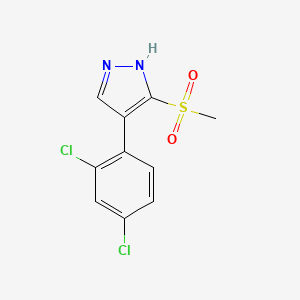



![2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)
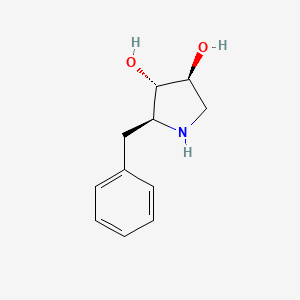
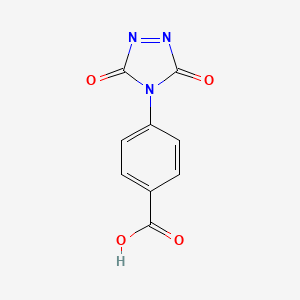

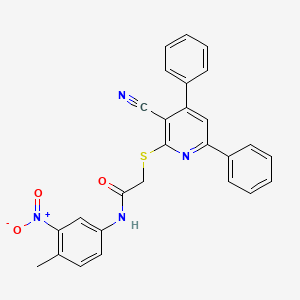
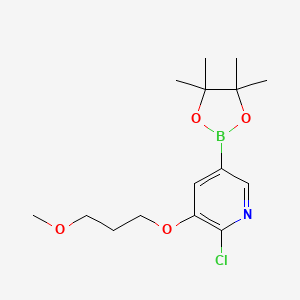


![2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B11774489.png)
